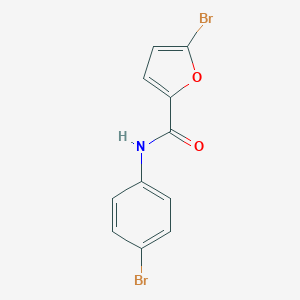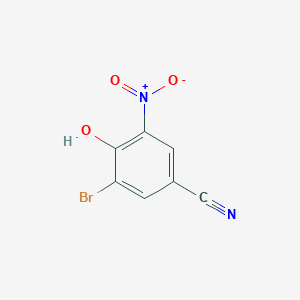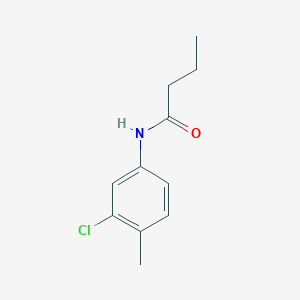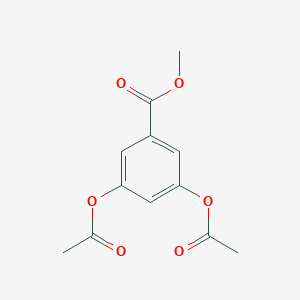![molecular formula C7H6N2O B185317 咪唑并[1,2-a]吡啶-2(3H)-酮 CAS No. 3999-06-2](/img/structure/B185317.png)
咪唑并[1,2-a]吡啶-2(3H)-酮
描述
Imidazo[1,2-a]pyridin-2(3H)-one is a class of aromatic heterocycles that has attracted growing attention due to its unique chemical structure and versatility . It has shown potential in several research areas, from materials science to the pharmaceutical field .
Synthesis Analysis
A novel series of amide functionalized imidazo[1,2-a]pyridine derivatives were synthesized and screened for their anticancer activities . Different methods were reported for the synthesis of imidazo[1,2-a]pyridines in the presence of various catalysts and reaction conditions .Molecular Structure Analysis
The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of Imidazo[1,2-a]pyridin-2(3H)-one can be inferred from the NMR data and melting point provided in the literature .科学研究应用
材料科学
该化合物在新型材料开发中显示出潜力,特别是在光电器件的创建方面。 其独特的化学结构使发光二极管(LED)和其他显示技术方面的创新成为可能 .
制药应用
在制药领域,该化合物的衍生物因其抗癌特性而受到关注。 研究人员正在研究其在靶向治疗和药物递送系统中的应用 .
传感器和成像
由于其发光特性,“咪唑并[1,2-a]吡啶-2(3H)-酮”在传感器的开发中很有用。 它也用作共聚焦显微镜和成像的发射器,有助于生物学和医学研究 .
腐蚀抑制
一项研究报告了从该化合物衍生的一种复合物作为高效腐蚀抑制剂的应用。 它在低浓度下表现出99%的效率,这对保护金属和合金具有重要意义 .
抗菌活性
同一项研究还强调了其作为抗菌活化剂的应用,对大肠杆菌和芽孢杆菌属细菌具有显着的抑菌圈,表明其在对抗感染方面的潜力 .
有机合成
在合成化学中,该化合物因其在通过各种化学合成方法(如多组分反应和分子内环化反应)形成碳-氢、碳-碳和碳-氮键方面的多功能性而受到重视 .
药物开发
作为有机合成中的支架,“咪唑并[1,2-a]吡啶-2(3H)-酮”衍生物因其反应性和广泛的生物活性而在药物开发中发挥着重要作用 .
作用机制
Target of Action
Imidazo[1,2-a]pyridin-2(3H)-one and its derivatives have been found to interact with a variety of targets. For instance, they have shown inhibitory activities against enzymes such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.
Mode of Action
The interaction of Imidazo[1,2-a]pyridin-2(3H)-one with its targets often results in the inhibition of the target’s activity. For example, when interacting with AChE, BChE, and LOX, the compound binds to the active sites of these enzymes, thereby inhibiting their activities .
Biochemical Pathways
The inhibition of these enzymes by Imidazo[1,2-a]pyridin-2(3H)-one can affect several biochemical pathways. For instance, the inhibition of AChE and BChE can impact cholinergic neurotransmission, while the inhibition of LOX can affect the arachidonic acid pathway, which is involved in the production of inflammatory mediators .
Result of Action
The molecular and cellular effects of Imidazo[1,2-a]pyridin-2(3H)-one’s action can vary depending on the specific target and biological context. For instance, the inhibition of AChE and BChE can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission . On the other hand, the inhibition of LOX can result in decreased production of inflammatory mediators .
未来方向
Imidazo[1,2-a]pyridine derivatives have potential for development of novel drug candidates for Alzheimer’s disease as AChE, BChE and sLOX-1 inhibitors . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . Future research could focus on exploring these potentials further.
生化分析
Biochemical Properties
Imidazo[1,2-a]pyridin-2(3H)-one derivatives have demonstrated good inhibitory activities against acetyl cholinesterase, butyrylcholinesterase, and lipoxygenase . These enzymes play crucial roles in various biochemical reactions, and the interactions between them and Imidazo[1,2-a]pyridin-2(3H)-one could be key to understanding its biochemical properties .
Cellular Effects
Imidazo[1,2-a]pyridin-2(3H)-one has shown anticancer activities against various cancer cell lines . It has been found to inhibit cell proliferation and prevent cell regeneration and metastatic transition by selectively reducing migratory and clonogenic capacity .
Molecular Mechanism
The molecular mechanism of Imidazo[1,2-a]pyridin-2(3H)-one involves binding and inhibiting specific proteins. For instance, it has been found to play anti-cancer roles by binding and inhibiting the MARK4 protein .
属性
IUPAC Name |
3H-imidazo[1,2-a]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPVTPADXCIVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337315 | |
| Record name | Imidazo[1,2-a]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3999-06-2 | |
| Record name | Imidazo[1,2-a]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some novel synthetic approaches to imidazo[1,2-a]pyridin-2(3H)-one derivatives?
A1: Recent research highlights two innovative synthetic routes:
- Domino Bromination-Cyclization-Tautomerization: This method utilizes a N-2-pyridyl-β-ketoamide precursor treated with bromine. This reaction proceeds through a domino process involving bromination, intramolecular SN reaction-mediated cyclization, and keto-enol tautomerism. This allows for the formation of the fused heterocyclic system and the installation of the acyl substituent in a single step [].
- Reaction of 4-(Arylmethylene)-2-phenyloxazol-5(4H)-ones with Pyridin-2-amine: This approach employs microwave irradiation in ethylene glycol to facilitate the reaction between the starting materials, yielding a series of 3-(arylmethyl)-3-(benzoylamino)imidazo[1,2-a]pyridin-2(3H)-ones [, ].
Q2: Can imidazo[1,2-a]pyridin-2(3H)-one derivatives act as ligands in metal-organic frameworks (MOFs)?
A: Yes, research shows that a deprotonated derivative of 2,3′-biimidazo[1,2-a]pyridin-2′(3′H)-one ([obip]•−) can function as a radical anion ligand in MOFs. This ligand, generated in situ by aldol condensation and deprotonation, coordinates with Zn(II) centers to form a one-dimensional coordination polymer with notable magnetic and luminescent properties []. Similarly, a related anion radical ligand (bipo−˙), derived from imidazo[1,2-a]pyridin-2(3H)-one, coordinates with Cd(II) and Fe(II) centers to form diverse MOF structures, demonstrating the versatility of this class of compounds in materials science [].
Q3: How do the structural differences between Cd(II) and Fe(II) MOFs incorporating the (bipo−˙) ligand affect their properties?
A: Although both Cd(II) and Fe(II) can form MOFs with the (bipo−˙) ligand, differences in ionic radii and coordination preferences lead to distinct network structures and material properties []. For example, the Cd(II) MOF adopts an interpenetrated three-dimensional framework, while the Fe(II) analogue forms a one-dimensional chain network. This structural variation influences magnetic behavior, with the Cd(II) MOF displaying a unique magnetic phase transition and the Fe(II) MOF exhibiting strong antiferromagnetic coupling. Furthermore, the Fe(II) MOFs show blue-shifted fluorescence emissions compared to the Cd(II) counterpart.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)

![1-Propanone, 1-[4-(butylthio)phenyl]-](/img/structure/B185248.png)



![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)